molecular formula C15H21N3O2 B2415538 N-(1-cyano-1-propylbutyl)-4-methoxypyridine-2-carboxamide CAS No. 1428099-30-2

N-(1-cyano-1-propylbutyl)-4-methoxypyridine-2-carboxamide

Cat. No.: B2415538
CAS No.: 1428099-30-2
M. Wt: 275.352
InChI Key: ACAAZXDGHSAWFY-UHFFFAOYSA-N
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Description

N-(1-cyano-1-propylbutyl)-4-methoxypyridine-2-carboxamide: is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyano group, a propylbutyl chain, and a methoxypyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-propylbutyl)-4-methoxypyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide.

    Alkylation: The propylbutyl chain is introduced via an alkylation reaction, often using an alkyl halide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Methoxypyridine Carboxamide Formation: The final step involves the formation of the methoxypyridine carboxamide moiety through a condensation reaction between a methoxypyridine derivative and a suitable carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-propylbutyl)-4-methoxypyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-cyano-1-propylbutyl)-4-methoxypyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-propylbutyl)-4-methoxypyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and methoxypyridine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

N-(1-cyano-1-propylbutyl)-4-methoxypyridine-2-carboxamide can be compared with similar compounds, such as:

    N-(1-cyano-1-propylbutyl)-3-fluoropyridine-4-carboxamide: This compound has a fluorine atom instead of a methoxy group, which may alter its chemical properties and biological activity.

    N-(1-cyano-1-propylbutyl)-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetamide: This compound has a different pyridine derivative, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-cyanoheptan-4-yl)-4-methoxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-4-7-15(11-16,8-5-2)18-14(19)13-10-12(20-3)6-9-17-13/h6,9-10H,4-5,7-8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAAZXDGHSAWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C#N)NC(=O)C1=NC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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